molecular formula C15H19ClN4O B3094216 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride CAS No. 1255717-95-3

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride

Cat. No. B3094216
CAS RN: 1255717-95-3
M. Wt: 306.79
InChI Key: SLERDMUHEGASCZ-UHFFFAOYSA-N
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Description

“2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride” is a chemical compound with the empirical formula C15H19ClN4O and a molecular weight of 306.79 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: OC1=CC=CC=C1C2=NC(N3CCNCC3)=CC©=N2.[H]Cl . This indicates the presence of a phenol group (OC1=CC=CC=C1), a pyrimidine ring (C2=NC(N3CCNCC3)=CC©=N2), and a piperazine ring (N3CCNCC3), all connected together. The compound also includes a methyl group © and a hydrochloride group ([H]Cl).

Scientific Research Applications

Ligand-Mediated Coordination Chemistry

The compound 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride has been utilized in the study of ligand-mediated coordination chemistry. Research demonstrated the compound's role in the unique coordination of copper (II) with N,N,O-donor Schiff-base ligands. This coordination was observed to influence various properties, including bromination, magnetic properties, and nuclearity of the resulting complexes, which were rationalized through DFT calculations (Majumder et al., 2016).

Synthesis and Physical Properties of Cu(II) Complexes

The compound also played a role in the synthesis and study of Cu(II) complexes. The research focused on synthesizing pentadentate ligands and corresponding Cu(II) complexes to analyze their physical properties, including redox behavior and magnetic properties. The study provided insights into the antiferromagnetic interactions and their dependency on the bridging motifs of the complexes (Sujatha et al., 2000).

Luminescent Properties and Photo-Induced Electron Transfer

Research on novel piperazine substituted naphthalimide model compounds, including variants of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride, revealed their luminescent properties and photo-induced electron transfer mechanisms. The study's findings on fluorescence spectra and free energy of charge separation expanded the understanding of the fluorescence quenching process and its dependence on the protonation or quarternization of the alkylated amine donor (Gan et al., 2003).

In Vitro Antiproliferative Activity

In the realm of cancer research, derivatives of the compound were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Some derivatives showcased significant activity, indicating the potential of the compound in anticancer drug development (Mallesha et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O.ClH/c1-11-10-14(19-8-6-16-7-9-19)18-15(17-11)12-4-2-3-5-13(12)20;/h2-5,10,16,20H,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLERDMUHEGASCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N3CCNCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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